

# Ac-GAK-AMC: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ac-GAK-AMC

Cat. No.: B12388759

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**Ac-GAK-AMC** (Acetyl-Glycyl-Alanyl-Lysyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate primarily utilized in the study of proteases, particularly those exhibiting trypsin-like activity with a specificity for cleaving peptide bonds C-terminal to lysine residues. Its application is central to enzyme activity assays, inhibitor screening, and kinetic studies within academic research and drug development. This guide provides a comprehensive overview of **Ac-GAK-AMC**, including its mechanism of action, quantitative data for related substrates, detailed experimental protocols, and relevant signaling pathways.

## Principle of Detection

The utility of **Ac-GAK-AMC** as a protease substrate lies in its fluorogenic properties. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when it is part of the intact peptide. Upon enzymatic cleavage of the amide bond between the lysine residue and AMC, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The fluorescence of free AMC is typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

## Quantitative Data

While specific kinetic parameters ( $K_m$  and  $k_{cat}$ ) for the **Ac-GAK-AMC** sequence are not readily available in the public domain, the following table presents data for other structurally similar lysine-terminated AMC substrates with common trypsin-like proteases. This information can serve as a valuable reference for experimental design.

Enzyme	Substrate	Km (μM)	kcat (s <sup>-1</sup> )	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )
Trypsin	Boc-Gln-Ala-Arg-AMC	5.99	-	-
Plasmin	Boc-Val-Leu-Lys-MCA	~100	-	-
Kallikrein (urinary)	LMWK	-	-	1.46 x 10 <sup>5</sup>
Kallikrein (pancreatic)	HMWK	-	-	8.7 x 10 <sup>3</sup>

Note: Data for trypsin represents the Michaelis constant (Km) obtained from a Lineweaver-Burk plot[1]. Data for plasmin is an estimated Km value[2]. Data for kallikrein represents the apparent second-order rate constants (kcat/Km) with low molecular weight kininogen (LMWK) and high molecular weight kininogen (HMWK)[3]. MCA (4-methylcoumaryl-7-amide) is analogous to AMC.

## Experimental Protocols

This section outlines a detailed protocol for a standard fluorometric protease assay using an AMC-based substrate like **Ac-GAK-AMC**.

### I. Reagent Preparation

- Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl<sub>2</sub>. The optimal buffer composition may vary depending on the specific protease being studied.
- Substrate Stock Solution:
  - Prepare a 10 mM stock solution of **Ac-GAK-AMC** in dimethyl sulfoxide (DMSO).
  - Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

- Enzyme Solution:
  - Prepare a stock solution of the protease of interest at a known concentration in an appropriate buffer.
  - The final enzyme concentration in the assay will need to be optimized through preliminary experiments to ensure a linear reaction rate over the desired time course.
- AMC Standard Solution:
  - Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.
  - This stock solution will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

## II. Assay Procedure

- Prepare AMC Standard Curve:
  - Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of concentrations (e.g., 0-50  $\mu$ M).
  - Add a fixed volume of each dilution to the wells of a black, flat-bottom 96-well plate.
  - Measure the fluorescence at  $Ex/Em = 360/460$  nm.
  - Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve. The slope of this curve will be used to determine the amount of product formed in the enzymatic reaction.
- Enzymatic Reaction:
  - To the wells of a black, flat-bottom 96-well plate, add the following in order:
    - Assay Buffer
    - Enzyme solution (or buffer for no-enzyme control)
    - Inhibitor solution (if screening for inhibitors) or vehicle control (e.g., DMSO)

- Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
- Initiate the reaction by adding the **Ac-GAK-AMC** substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for accurate kinetic analysis.
- Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.

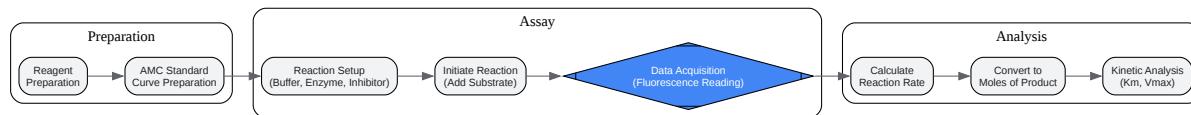
- Data Acquisition:
  - Measure the fluorescence intensity at Ex/Em = 360/460 nm at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction remains in the initial linear phase (typically 15-60 minutes).

### III. Data Analysis

- Calculate the Rate of Reaction:
  - For each sample, plot the fluorescence intensity (RFU) against time.
  - Determine the initial velocity ( $V_0$ ) of the reaction by calculating the slope of the linear portion of the curve ( $\Delta\text{RFU}/\Delta\text{time}$ ).
- Convert RFU to Moles of Product:
  - Use the slope from the AMC standard curve to convert the rate from RFU/min to moles of AMC produced per minute.
- Determine Kinetic Parameters (if applicable):
  - To determine Km and Vmax, perform the assay with varying concentrations of the **Ac-GAK-AMC** substrate.
  - Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

### Visualizations

## Experimental Workflow



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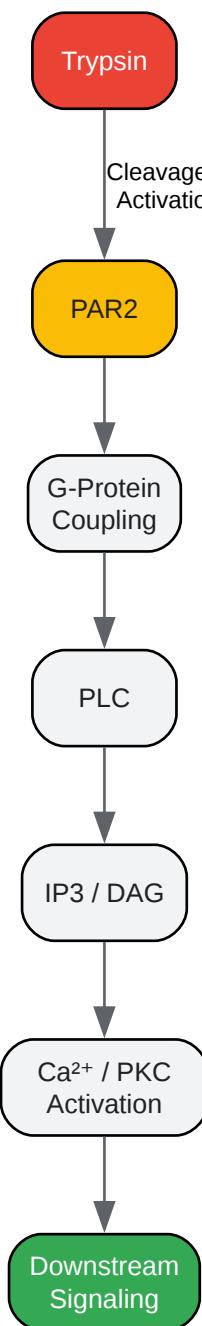
Caption: General workflow for a fluorometric protease assay using **Ac-GAK-AMC**.

## Signaling Pathways

**Ac-GAK-AMC** is a substrate for trypsin-like serine proteases. These enzymes play crucial roles in various physiological and pathological signaling pathways.

### Trypsin Signaling Pathway

Trypsin is well-known for its role in digestion, but it also acts as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.

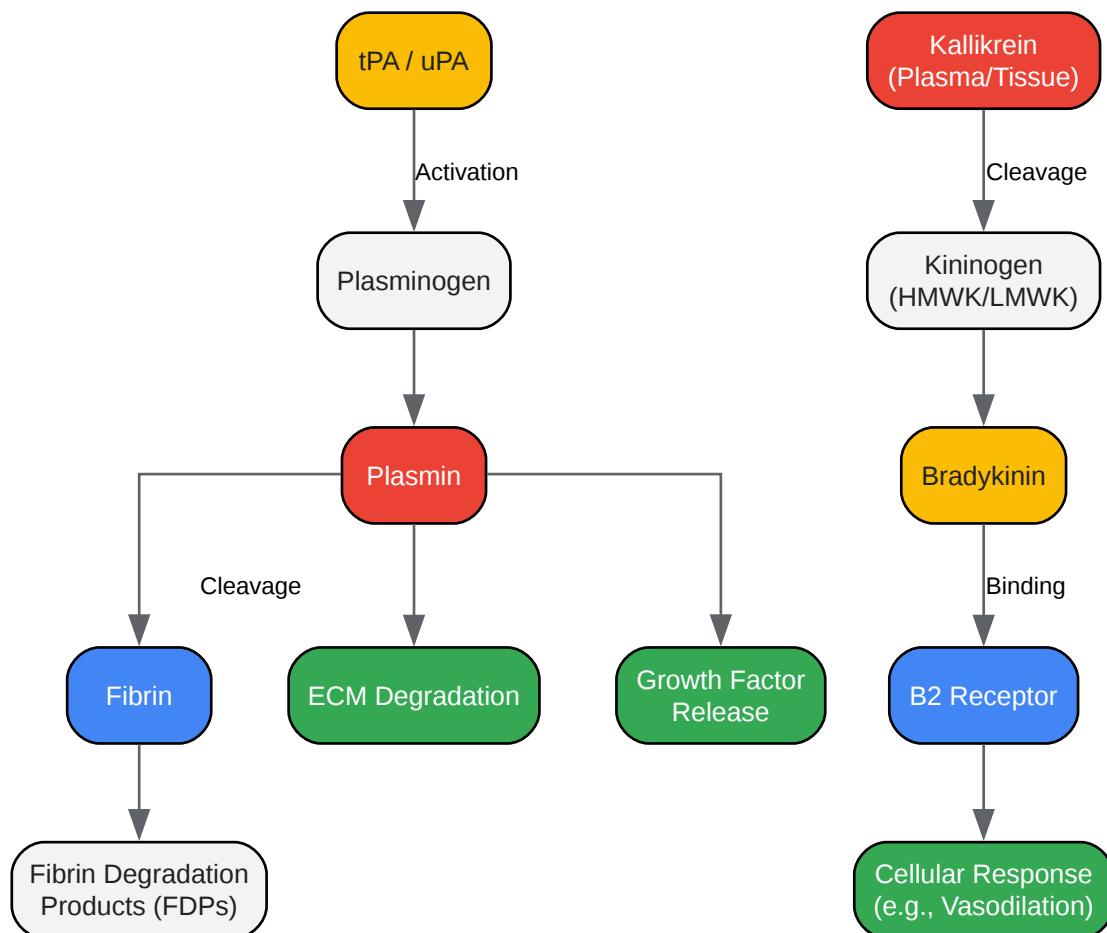


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Caption: Simplified trypsin signaling via PAR2 activation.

#### Plasmin Signaling Pathway

Plasmin, the primary enzyme of the fibrinolytic system, is involved in extracellular matrix degradation, cell migration, and tissue remodeling.

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